molecular formula C11H13ClN4O2 B508169 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 386705-59-5

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No. B508169
CAS RN: 386705-59-5
M. Wt: 268.7g/mol
InChI Key: PEVTUFBRMDVHAE-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-chloro-3,5-dimethyl-1H-pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .

Scientific Research Applications

Antibacterial Activity

The compound “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” has been studied for its potential antibacterial properties. Derivatives of imidazole, which share a similar heterocyclic structure, have shown significant antibacterial activity . This suggests that our compound of interest could be effective against bacterial strains by disrupting their cell wall synthesis or interfering with essential bacterial enzymes.

Antitumor Potential

Research indicates that compounds with a pyrazole moiety, akin to the one present in our compound, exhibit promising antitumor activity. They have been evaluated against various cancer cell lines, such as MCF-7 and CaCo-2, and have shown potential in inhibiting tumor growth . The mechanism may involve the inhibition of cell proliferation and inducing apoptosis in cancer cells.

Antiviral Applications

Compounds structurally related to “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” have been reported to possess antiviral activities. Imidazole derivatives, for example, have been effective against influenza A and Coxsackie B4 virus, indicating that our compound could also be explored for its efficacy against RNA and DNA viruses .

Antifungal Efficacy

The antifungal efficacy of imidazole and pyrazole derivatives has been well-documented. These compounds can act on fungal cell membranes or interfere with the synthesis of essential fungal proteins. Given the structural similarities, “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” could be a candidate for developing new antifungal agents .

Anti-inflammatory Properties

Imidazole derivatives have been known to exhibit anti-inflammatory properties. They can modulate the body’s inflammatory response, potentially by inhibiting the synthesis of pro-inflammatory cytokines or by acting on specific inflammatory pathways. This property could be extrapolated to our compound, suggesting its use in treating inflammatory conditions .

Antidiabetic Activity

The presence of a pyrazole ring in the structure of “5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide” hints at possible antidiabetic activity. Similar structures have been associated with the regulation of blood glucose levels, possibly through the modulation of insulin release or the inhibition of enzymes involved in glucose metabolism .

Antimalarial Potential

Research on imidazole and pyrazole derivatives has shown that these compounds can have antimalarial effects. They may work by inhibiting the growth of the malaria parasite within red blood cells or by interfering with the parasite’s ability to synthesize essential proteins. This suggests that our compound could be explored for its antimalarial applications .

Anticholinesterase Activity

Indole derivatives, which are structurally related to our compound, have been found to possess anticholinesterase activity. This activity is crucial in treating neurodegenerative diseases like Alzheimer’s, as it can enhance acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase .

properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2/c1-6-10(12)7(2)16(15-6)5-8-3-4-9(18-8)11(17)14-13/h3-4H,5,13H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVTUFBRMDVHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328080
Record name 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide

CAS RN

386705-59-5
Record name 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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